N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide
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Overview
Description
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tosyl group attached to the tetrahydroisoquinoline core, which is further linked to a butyramide moiety.
Mechanism of Action
Target of Action
The primary targets of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide are currently unknown. This compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of THIQ, it may share some of the biological activities of other THIQ compounds. THIQ derivatives are known to function as antineuroinflammatory agents . .
Biochemical Pathways
THIQ derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the tetrahydroisoquinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Butyramide Moiety: The final step involves the coupling of the tosylated tetrahydroisoquinoline with butyric acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide can undergo various chemical reactions, including:
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Scientific Research Applications
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A core structure shared with N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide.
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: Similar structure with an acetamide moiety instead of butyramide.
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide: Similar structure with a propionamide moiety instead of butyramide.
Uniqueness
This compound is unique due to its specific combination of the tosyl group, tetrahydroisoquinoline core, and butyramide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-4-20(23)21-18-8-7-16-11-12-22(14-17(16)13-18)26(24,25)19-9-5-15(2)6-10-19/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWWDPHWVDKCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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